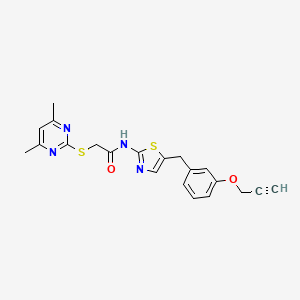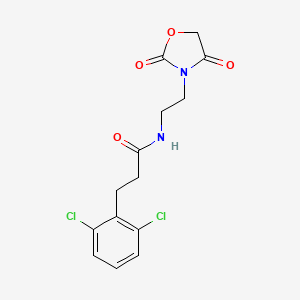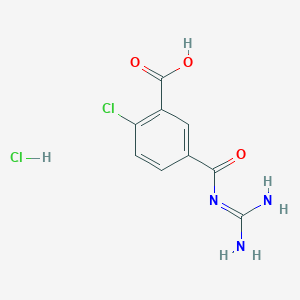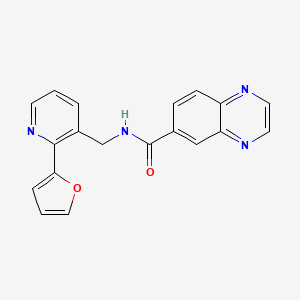![molecular formula C16H10N2O3S2 B2704507 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate CAS No. 1207060-30-7](/img/structure/B2704507.png)
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an isoxazole ring, and a benzo[d]thiazole ring . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of isoxazoles, which are an important category of five-membered unsaturated heterocyclic compounds, has been achieved using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The target compound was obtained by recrystallization using ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, an isoxazole ring, and a benzo[d]thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the various functional groups and rings in its structure . The thiazole ring, for example, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole, for example, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Synthesis and Chemistry
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a compound that falls under the category of benzo[d]thiazoles, which are significant in synthetic and medicinal chemistry. It can be used as a building block in drug discovery due to its potential for various bioactivities. An elegant synthesis pathway for such compounds has been established, allowing for substitutions at different positions, thus enabling a thorough exploration of the chemical space around the molecule (Durcik et al., 2020).
Pharmacological Applications
Compounds related to this compound show promising anti-tumor activities. For example, certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Material Science and Engineering Applications
In material science, derivatives of benzo[d]thiazole, including thiophene variants, have been used to synthesize novel copolymers. These copolymers demonstrate significant electrochromic properties, which are useful in applications like smart windows and displays (Aydın & Kaya, 2013).
Corrosion Inhibition
Some benzimidazole derivatives, closely related to benzo[d]thiazoles, have been synthesized and investigated for their efficacy as corrosion inhibitors. This application is particularly relevant in industrial processes where metal preservation is crucial (Yadav et al., 2013).
Solar Cell Applications
The use of benzo[d]thiazole derivatives in solar cells has also been explored. For instance, donor-acceptor polymers incorporating these compounds have been designed and shown to significantly enhance the efficiency of polymer solar cells (Qin et al., 2009).
Mécanisme D'action
While the specific mechanism of action of this compound is not mentioned in the retrieved papers, it is known that isoxazoles have been evaluated as acetylcholinesterase inhibitors . This suggests that this compound could potentially interact with the active site of acetylcholinesterase, a common target for the treatment of early stages of Alzheimer’s disease .
Orientations Futures
The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential role as an acetylcholinesterase inhibitor . Additionally, the design of new compounds using the isoxazole core could be a promising area of future research .
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVOWDMEGYLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)









![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)



